N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(18-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRYNFAHTUCNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide typically involves the cyclization of precursor molecules under specific conditions. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired thiophene-carboxamide structure.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. For instance, the Gewald reaction, Paal-Knorr synthesis, and metal-catalyzed cyclization are commonly employed . These methods allow for the large-scale production of thiophene derivatives with high yields and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while nucleophilic substitution can be facilitated by bases like sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes and substituted carboxamides.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide with analogous compounds from the evidence, focusing on structural features , synthetic pathways , and biological evaluation methods .
Structural Analogues
Key Observations:
- Thiophene vs.
- Substituent Effects : The trifluoroethyl and methylcyclopropyl groups in enhance metabolic stability and lipophilicity, whereas the bifuran group in the target compound may prioritize planar stacking interactions .
- Synthetic Complexity : The target compound’s synthesis likely involves coupling a bifuran-methylamine to thiophene-3-carboxylic acid, analogous to the tetramethylisouronium hexafluorophosphate-mediated reactions in .
Pharmacological Potential
- Anticancer Activity : Furan and thiophene motifs (as in the target compound) are prevalent in topoisomerase inhibitors and apoptosis inducers. The SRB assay’s utility in supports its relevance for evaluating such compounds .
- Enzyme Inhibition : The dihydropyridine-carboxamide in demonstrates calcium channel blockade, suggesting that structural tweaks (e.g., substituting dihydropyridine with bifuran) could redirect activity toward kinase or protease inhibition .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the connectivity of the bifuran-thiophene backbone and carboxamide group. Aromatic protons in the 6.5–8.0 ppm range validate the heterocyclic structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]) and fragments, ensuring molecular weight alignment .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (aromatic C-H) confirm functional groups .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions in solid-state studies .
How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
Q. Advanced
- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to distinguish between structural isomers or impurities. For example, ambiguous NOE (Nuclear Overhauser Effect) signals in NMR can be clarified via 2D-COSY or HSQC experiments .
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, aiding in spectral assignment .
- Batch Consistency Analysis : Compare batches using HPLC with UV/Vis detection to identify impurities or degradation products .
What strategies predict the biological activity of this compound using computational methods?
Q. Advanced
- Molecular Docking : Dock the compound into target protein active sites (e.g., cyclooxygenase-2 (COX-2)) using software like AutoDock Vina. The bifuran moiety’s planarity enhances binding to hydrophobic pockets .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with anti-inflammatory or antimicrobial activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives for in vitro testing .
What are the key structural motifs influencing the compound’s physicochemical properties?
Q. Basic
- Bifuran Core : The fused furan rings provide rigidity and π-conjugation, enhancing UV absorbance (λmax ~270 nm) and fluorescence .
- Thiophene Carboxamide : The electron-rich thiophene and amide groups improve solubility in polar solvents (e.g., DMSO) and hydrogen-bonding potential .
- Methylene Linker : The -CH2- bridge between bifuran and thiophene allows conformational flexibility, critical for binding to dynamic biological targets .
How can synthesis scalability challenges be mitigated for industrial-grade research applications?
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) by minimizing exposure to air and enabling rapid mixing .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (>80%) through uniform heating .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .
How does the compound’s stability under varying pH and temperature conditions affect pharmacological studies?
Q. Advanced
- pH Stability Testing : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC. The amide bond is prone to hydrolysis at pH >10, requiring formulation in enteric coatings .
- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition at >200°C, suggesting suitability for high-temperature processing in polymer applications .
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) confirms photostability, critical for storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
